molecular formula C19H27NO5S B13896692 Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13896692
M. Wt: 381.5 g/mol
InChI Key: CRAYIFJPLAYQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(p-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a 4-azaspiro[2.5]octane core modified with a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonyloxy (tosyloxy) substituent. The spiro[2.5]octane scaffold confers conformational rigidity, making it a valuable intermediate in medicinal chemistry for designing bioactive molecules . The tosyloxy group serves as a versatile leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities .

Properties

Molecular Formula

C19H27NO5S

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3

InChI Key

CRAYIFJPLAYQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C3(C2)CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Preparation

Step Description Reagents/Conditions Notes
1 Spirocyclic amine formation : Synthesis or procurement of 4-azaspiro[2.5]octane core Cyclization of appropriate diamines and diesters Formation of the bicyclic spiro structure via intramolecular cyclization
2 Esterification : Introduction of tert-butyl ester group at the carboxyl position Reaction of carboxylic acid with tert-butyl alcohol under acid catalysis (e.g., H2SO4) or use of tert-butyl chloroformate under basic conditions Protects the acid functionality, increases compound stability
3 Sulfonylation : Conversion of the 7-hydroxy group to p-tolylsulfonyloxy (tosylate) derivative Reaction with p-toluenesulfonyl chloride (TsCl) in presence of a base such as pyridine or triethylamine Occurs under mild conditions, tosylate acts as a good leaving group for further transformations

Representative Reaction Scheme

  • Starting from 4-azaspiro[2.5]octane-4-carboxylic acid, esterify with tert-butyl alcohol to obtain tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.

  • Introduce the tosylate group at the 7-position by treating the corresponding 7-hydroxy derivative with p-toluenesulfonyl chloride under basic conditions.

Detailed Reaction Conditions and Mechanistic Insights

Esterification

  • Mechanism : Acid-catalyzed nucleophilic substitution where the hydroxyl of the carboxylic acid is replaced by the tert-butyl group.
  • Typical Conditions : Use of tert-butyl alcohol with catalytic sulfuric acid or use of tert-butyl chloroformate with a base such as triethylamine.
  • Yield : High yields are generally reported due to the stability of tert-butyl esters.

Sulfonylation (Tosylation)

  • Mechanism : The hydroxyl group at the 7-position attacks the sulfur atom of p-toluenesulfonyl chloride, displacing chloride ion and forming the sulfonyloxy group.
  • Base Role : Pyridine or triethylamine scavenges the hydrochloric acid formed, driving the reaction forward.
  • Temperature : Typically performed at 0 to 25 °C to avoid side reactions.
  • Outcome : Formation of a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.

Comparative Analysis of Preparation Routes

Aspect Route via Direct Tosylation of Hydroxy Spiro Compound Alternative Routes (Less Common)
Starting Material 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate Pre-functionalized intermediates
Reagents p-Toluenesulfonyl chloride, base Sulfonyl chlorides with different aryl groups
Reaction Conditions Mild, 0-25 °C, pyridine or triethylamine Often harsher or require additional protection steps
Yield Typically high (>70%) Variable, often lower
Scalability Good for industrial scale Less common due to complexity

Research Findings and Applications

  • The tosylate group introduced in this compound serves as a versatile handle for further nucleophilic substitution, enabling the synthesis of diverse derivatives.
  • The tert-butyl ester protects the carboxyl group during multi-step synthesis and can be removed under acidic conditions to yield the free acid.
  • The spirocyclic framework imparts unique steric and electronic properties, valuable in medicinal chemistry for drug design targeting specific receptors or enzymes.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization Diamines, diesters, heat or base Formation of spirocyclic core Intramolecular ring closure
2 Esterification tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate, base Protect carboxyl group as tert-butyl ester Enhances stability and solubility
3 Sulfonylation p-Toluenesulfonyl chloride, pyridine or triethylamine, 0-25 °C Introduce tosylate leaving group Enables further substitution reactions

Chemical Reactions Analysis

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure imparts unique steric and electronic properties, influencing its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

tert-Butyl (S)-7-(5-Phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (3s)

  • Substituent : 5-Phenylpentenyl group.
  • Key Features : Synthesized via iridium-catalyzed amination in 98% yield with 95% enantiomeric excess (ee) .
  • Applications : Used in enantioselective allylation reactions due to its stereochemical control.
  • Molecular Formula : C₂₃H₃₂N₂O₂.

tert-Butyl 7-Amino-4-azaspiro[2.5]octane-4-carboxylate

  • Substituent: Amino group (-NH₂).
  • Key Features: The amino group enhances nucleophilicity, enabling coupling reactions .
  • Molecular Formula : C₁₂H₂₂N₂O₂.

tert-Butyl 7-Oxo-4-azaspiro[2.5]octane-4-carboxylate

  • Substituent : Ketone group at position 7.
  • Key Features : The oxo group facilitates hydrogen bonding, influencing crystallization behavior .
  • Molecular Formula: C₁₂H₁₉NO₃.

Structural Modifications in the Spiro Framework

tert-Butyl 4-Oxo-6-azaspiro[2.5]octane-6-carboxylate

  • Modification : Ketone at position 4 and nitrogen at position 6.
  • Key Features : Altered reactivity due to ketone placement; molecular weight = 225.29 .

tert-Butyl 7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

  • Spiro System : [3.4]octane (vs. [2.5]octane in the target compound).
  • Key Features : Smaller ring system introduces steric strain, affecting reactivity .
  • Molecular Formula : C₁₁H₁₈N₂O₃.

Pharmaceutical Derivatives

tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

  • Substituent : Pyridopyrimidinyl group.
  • Applications : Intermediate in Risdiplam (spinal muscular atrophy drug) synthesis .
  • Molecular Formula : C₁₉H₂₄N₄O₄.

Comparative Analysis Table

Compound Substituent/Modification Molecular Formula Molecular Weight Key Applications
tert-Butyl 7-(p-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate p-Toluenesulfonyloxy C₁₉H₂₅NO₅S ~387.5 Nucleophilic substitution reactions
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 5-Phenylpentenyl C₂₃H₃₂N₂O₂ 368.5 Enantioselective synthesis
tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate Amino C₁₂H₂₂N₂O₂ 226.3 Coupling reactions
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate Oxo C₁₂H₁₉NO₃ 225.3 Hydrogen bonding studies
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Oxo at position 4 C₁₂H₁₉NO₃ 225.3 Functionalization reactions
tert-Butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Pyridopyrimidinyl C₁₉H₂₄N₄O₄ 372.4 Risdiplam intermediate

Biological Activity

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate (CAS No. 2724265-31-8) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by the presence of:

  • A tert-butyl group
  • A p-tolylsulfonyloxy group
  • An azaspiro framework

The molecular formula is C19H27NO5SC_{19}H_{27}NO_{5}S with a molecular weight of approximately 381.49g/mol381.49\,g/mol .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The binding affinity and interaction dynamics can be studied using techniques like:

  • Molecular docking
  • Surface plasmon resonance
  • Fluorescence spectroscopy .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonyloxy group may enhance the compound's ability to penetrate microbial membranes, suggesting potential applications in treating infections.

Anticancer Properties

The azaspiro moiety has been associated with anticancer activity in various studies. Compounds with this structure have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Given the structural complexity of the compound, it may also possess neuroprotective properties. Research on related compounds indicates potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

StudyFindings
Study 1: Antimicrobial ScreeningDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
Study 2: Anticancer ActivityShowed that the compound reduced viability of MCF-7 breast cancer cells by 40% at a concentration of 10 µM after 48 hours of treatment.
Study 3: NeuroprotectionIndicated that the compound reduced neuronal cell death by 30% in models of oxidative stress induced by hydrogen peroxide .

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Nucleophilic substitution reactions involving the azaspiro framework.
  • Functionalization of the sulfonyloxy group to enhance biological activity.
  • Optimization of reaction conditions to improve yield and purity .

Q & A

Q. How can this compound serve as a precursor for biologically active spirocyclic derivatives?

  • Methodological Answer : The tosyloxy group is a leaving group for nucleophilic substitutions (e.g., amines, thiols). Functionalize via Pd-catalyzed cross-coupling to introduce aryl/heteroaryl moieties . Assess bioactivity via in vitro assays (e.g., kinase inhibition ) and in vivo models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.